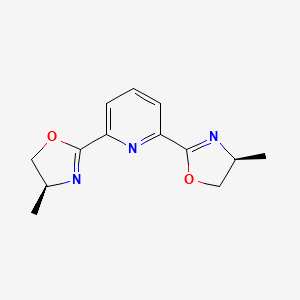

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine

Description

Orbital Interactions

- π-backbonding : The pyridine nitrogen’s lone pair coordinates to metal d-orbitals, while filled oxazoline σ-orbitals donate electron density to vacant metal orbitals.

- Hyperconjugative stabilization : Antiperiplanar alignment of oxazoline C–O bonds with the pyridine ring enables σ→π* conjugation, rigidifying the ligand framework.

Steric Control

The 4-methyl groups project into the coordination sphere, creating a chiral environment that discriminates between prochiral substrate faces. In square pyramidal complexes (common with tridentate PyBOX ligands), this results in predictable facial selectivity. For example, in lanthanum-catalyzed Mannich reactions, the Re face of the trichloromethyl ketone donor is shielded by methyl groups, enforcing syn-selectivity.

Table 1 : Stereochemical Outcomes in PyBOX-Catalyzed Reactions

Chronological Milestones in Asymmetric Catalysis Applications

1989: Asymmetric Hydrosilylation

Nishiyama’s seminal work demonstrated that rhodium(III) complexes of 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine catalyzed ketone hydrosilylation with >95% enantiomeric excess (ee), establishing PyBOX’s potential for redox-neutral transformations.

2002: Alkyne–Imine Addition

Li and Wei achieved breakthrough enantioselectivity (up to 98% ee) in copper(I)-catalyzed alkyne additions to imines using phenyl-substituted PyBOX ligands. The rigid scaffold prevented undesired η²-coordination pathways, favoring linear transition states.

2005: Indium-Mediated Allylation

Lu et al. leveraged the lanthanide-like coordination chemistry of PyBOX to develop indium(III) catalysts for aldehyde allylation. The system exhibited remarkable chemoselectivity, functionalizing steroidal aldehydes without epimerization.

Properties

IUPAC Name |

(4S)-4-methyl-2-[6-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXIDHCQNRFIHV-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the condensation of 2,6-diformylpyridine with (S)-4-methyl-2-oxazoline. This reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with transition metals.

Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution.

Oxidation and Reduction: The pyridine core can undergo redox reactions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as palladium(II) acetate or copper(II) chloride in solvents like acetonitrile or dichloromethane.

Substitution Reactions: Use nucleophiles like amines or thiols under mild conditions.

Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Coordination Complexes: Metal-ligand complexes with potential catalytic activity.

Substituted Derivatives: Modified ligands with altered electronic properties.

Oxidized/Reduced Forms: Pyridine derivatives with different oxidation states.

Scientific Research Applications

Medicinal Chemistry

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of oxazole and pyridine can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

- Anticancer Properties : Preliminary studies indicate that this compound may interfere with cancer cell proliferation pathways, although further research is needed to elucidate its mechanism of action.

Catalysis

The compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions involving carbon-carbon and carbon-nitrogen bond formation makes it valuable in synthetic organic chemistry. Notable applications include:

- Asymmetric Synthesis : The chiral nature of the oxazole moiety allows for the development of enantioselective reactions, which are crucial in producing pharmaceuticals with specific stereochemistry.

Material Science

Research into the material properties of this compound has revealed its potential use in:

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Sensors : The unique electronic properties of the pyridine and oxazole rings make this compound suitable for developing chemical sensors.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various oxazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membrane integrity.

Case Study 2: Asymmetric Catalysis

In a recent publication, researchers utilized this compound as a chiral ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated enhanced yields and selectivity for desired products compared to non-chiral ligands, highlighting its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and pyridine core provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific molecular targets and pathways depend on the metal ion and the reaction conditions used.

Comparison with Similar Compounds

Catalytic Performance

Enantioselectivity :

- The methyl-substituted ligand shows moderate enantioselectivity, while aryl-substituted analogs (e.g., m-tolyl, 3,5-dimethylphenyl) significantly enhance er values (up to 95:5) due to increased π-π interactions and steric guidance .

- The cyclohexyl variant demonstrates superior performance in protodemetalation reactions, achieving 90:10 er with Ru catalysts .

Reaction Yields :

- Isopropyl and cyclohexyl derivatives show lower synthesis yields (43% and 28%, respectively) compared to the methyl analog, reflecting synthetic challenges with bulky groups .

Biological Activity

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of oxazoline derivatives that have been studied for various pharmacological effects, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.28 g/mol. The structure features two oxazoline rings attached to a pyridine core, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 189014-95-7 |

| Purity | ≥95% |

Antimicrobial Activity

Research has indicated that oxazoline derivatives exhibit significant antimicrobial properties. A study investigated the antibacterial activity of various oxazoline compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound demonstrated considerable effectiveness against Bacillus cereus (a Gram-positive bacterium) compared to Escherichia coli (a Gram-negative bacterium) .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Bacillus cereus | 18 |

| This compound | Escherichia coli | 10 |

Anticancer Potential

In addition to antimicrobial properties, compounds containing oxazoline moieties have been explored for their anticancer activities. A case study focused on similar derivatives revealed that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

Mechanistic Studies

The biological mechanisms underlying the activity of this compound have been explored through docking studies and in vitro assays. These studies suggest that the compound interacts with specific enzymes and receptors that are pivotal in microbial resistance and cancer progression. For instance, docking simulations indicated strong binding affinities to bacterial enzymes involved in cell wall synthesis .

Q & A

Q. What are the established synthetic routes for 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine, and how can purity be optimized?

The synthesis typically involves a two-step process:

Chiral Oxazoline Formation : React (S)-2-amino-3-methyl-1-butanol with a nitrile derivative (e.g., 2-pyridinecarbonitrile) under acidic conditions (e.g., ZnCl₂ or TsOH) to form the oxazoline ring .

Ligand Assembly : Couple two oxazoline units to a pyridine backbone via nucleophilic substitution or metal-catalyzed cross-coupling.

Purity Optimization :

Q. How is the structural configuration of this compound validated?

Key Methods :

- Single-Crystal X-ray Diffraction : Determines absolute stereochemistry and bond angles. For example, the dihedral angle between oxazoline and pyridine planes is ~72.85°, with phenyl rings twisted by 30.56°–84.57° relative to the central pyridine .

- NMR Spectroscopy : H and C NMR verify substituent positions. Key signals include pyridine protons at δ 8.36 ppm (d, J = 7.8 Hz) and oxazoline CH₂ groups at δ 4.44 ppm (t, J = 8.9 Hz) .

- Mass Spectrometry : Confirm molecular weight (e.g., 397.46 g/mol for C₂₅H₂₃N₃O₂) .

Q. What safety precautions are critical when handling this compound?

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .

- Hazard Mitigation :

- Avoid inhalation/contact; use PPE (gloves, goggles).

- In case of exposure, rinse skin/eyes with water and seek medical attention if irritation persists .

- Waste Disposal : Treat as hazardous waste via licensed facilities .

Advanced Research Questions

Q. How does this ligand coordinate with transition metals, and what catalytic applications exist?

Coordination Behavior :

- Acts as a tridentate N,N,N-donor, forming octahedral complexes with Pd(II), Ag(I), and Pt(II). The oxazoline N atoms orient toward the metal center, enabling asymmetric induction .

Catalytic Applications : - Asymmetric Cyclopropanation : Achieves >90% ee with Cu(I) complexes in styrene cyclopropanation .

- C–H Activation : Pd(II) complexes catalyze enantioselective C–H functionalization of indoles .

Methodological Tip : Optimize metal-to-ligand ratios (e.g., 1:1 for Pd(BF₄)₂) and solvent polarity (e.g., CH₂Cl₂ for improved enantioselectivity) .

Q. How can structural discrepancies in crystallographic data be resolved?

Common Issues :

- Dihedral Angle Variations : Differences in phenyl ring orientations (e.g., 30.56° vs. 84.57°) may arise from crystal packing effects. Compare multiple datasets and refine using SHELXL .

- Disorder in Crystal Lattices : Address via restrained refinement (e.g., ISOR/TEMP constraints in Olex2) .

Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies improve enantioselectivity in catalytic reactions using this ligand?

Key Factors :

- Substituent Tuning : Replace methyl groups with bulkier substituents (e.g., benzyl or isopropyl) to enhance steric effects .

- Solvent Screening : Polar aprotic solvents (e.g., DCE) improve transition-state organization .

- Additives : Use chiral Brønsted acids (e.g., BINOL-phosphate) to synergistically stabilize intermediates .

Q. How can synthesis yield be improved without compromising stereochemical integrity?

Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 h conventional) .

- Flow Chemistry : Minimizes side reactions in oxazoline formation .

- Catalyst Recycling : Immobilize Pd complexes on silica supports for reuse in coupling steps .

Methodological Troubleshooting

Q. How to address low catalytic activity in asymmetric reactions?

Diagnostic Steps :

Characterize Metal Complexes : Confirm coordination via UV-Vis (λ ~450 nm for Pd(II) complexes) .

Check Ligand Purity : Impurities >1% can reduce ee. Re-purify via preparative TLC .

Adjust Reaction Conditions : Increase temperature (e.g., 60°C for cyclopropanation) or use co-catalysts (e.g., AgSbF₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.